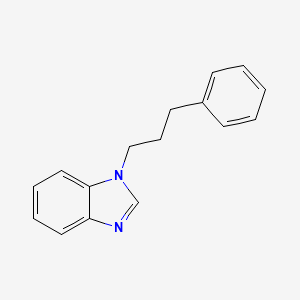

1-(3-phenylpropyl)-1H-1,3-benzodiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-phenylpropyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-2-7-14(8-3-1)9-6-12-18-13-17-15-10-4-5-11-16(15)18/h1-5,7-8,10-11,13H,6,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKVZXKIDVBHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for 1 3 Phenylpropyl 1h Benzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

The ¹H NMR spectrum of 1-(3-phenylpropyl)-1H-benzimidazole provides characteristic signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the benzimidazole (B57391) and phenyl rings typically resonate in the downfield region, generally between 7.0 and 8.0 ppm. The protons of the propyl chain appear in the upfield region.

Specifically, the methylene (B1212753) group attached to the benzimidazole nitrogen (N-CH₂) is expected to appear as a triplet. The central methylene group of the propyl chain (-CH₂-) would likely present as a multiplet (quintet or sextet), and the methylene group adjacent to the phenyl ring (Ar-CH₂) would also be a triplet.

Based on data from structurally similar compounds like 1,3-bis(3-phenylpropyl)benzimidazolium bromide, the chemical shifts for the propyl chain protons can be estimated. nih.gov The N-CH₂ protons are anticipated around 4.2-4.5 ppm, the central -CH₂- protons around 2.2-2.4 ppm, and the Ar-CH₂ protons around 2.7-2.9 ppm. The aromatic protons of the benzimidazole moiety and the phenyl group would exhibit complex multiplets in the aromatic region.

Expected ¹H NMR Data for 1-(3-phenylpropyl)-1H-benzimidazole

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzimidazole Aromatic-H | 7.2 - 7.8 | m |

| Phenyl Aromatic-H | 7.1 - 7.3 | m |

| N-CH₂ | ~4.3 | t |

| Ar-CH₂ | ~2.8 | t |

| -CH₂- | ~2.3 | m |

| Imidazole (B134444) C-H | ~8.0 | s |

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. The aromatic carbons of the benzimidazole and phenyl rings will resonate at lower field (typically 110-150 ppm), while the aliphatic carbons of the propyl chain will appear at higher field.

Drawing parallels from related structures, the N-CH₂ carbon is expected around 45-50 ppm, the central -CH₂- carbon around 30-33 ppm, and the Ar-CH₂ carbon around 32-35 ppm. nih.gov The carbons of the benzimidazole ring will show characteristic shifts, with the C2 carbon (between the two nitrogen atoms) being the most deshielded.

Expected ¹³C NMR Data for 1-(3-phenylpropyl)-1H-benzimidazole

| Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Benzimidazole C2 | ~144 |

| Benzimidazole Aromatic-C | 110 - 142 |

| Phenyl Aromatic-C | 126 - 141 |

| N-CH₂ | ~47 |

| Ar-CH₂ | ~33 |

| -CH₂- | ~31 |

Fluorine (¹⁹F) NMR spectroscopy is a powerful tool for the characterization of fluorinated derivatives of 1-(3-phenylpropyl)-1H-benzimidazole. This technique is highly sensitive to the electronic environment of the fluorine atom, providing valuable information about the position and nature of fluorine substitution on the aromatic rings. The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and simplifies spectral interpretation. Analysis of coupling constants between fluorine and neighboring protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) can further aid in the precise structural assignment of fluorinated analogs.

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For 1-(3-phenylpropyl)-1H-benzimidazole, COSY would show correlations between the adjacent methylene groups of the propyl chain, confirming their connectivity. It would also help in assigning the coupled protons within the benzimidazole and phenyl aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal of the N-CH₂ group would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity between different fragments of the molecule. For example, HMBC would show correlations between the N-CH₂ protons and the carbons of the benzimidazole ring, confirming the point of attachment of the propyl chain. It would also show correlations between the Ar-CH₂ protons and the carbons of the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental formula of 1-(3-phenylpropyl)-1H-benzimidazole. Techniques such as electrospray ionization (ESI) are commonly used. HRMS provides a highly accurate mass measurement, which allows for the confident determination of the compound's molecular formula by matching the experimental mass to the calculated mass of possible elemental compositions. This technique is essential for confirming the identity of the synthesized compound and distinguishing it from other potential products with similar nominal masses. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers insights into the functional groups and bonding arrangements within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(3-phenylpropyl)-1H-benzimidazole would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl chain would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole and phenyl rings are anticipated in the 1450-1620 cm⁻¹ region. C-N stretching vibrations would also be present. The absence of a broad N-H stretching band (around 3200-3400 cm⁻¹) would confirm the substitution at the N1 position of the benzimidazole ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C=C bonds in the phenyl and benzimidazole rings would be particularly prominent. Characteristic Raman peaks for benzimidazole derivatives have been identified around 1015, 1265, and 1595 cm⁻¹. chemicalbook.comresearchgate.net

Expected Vibrational Frequencies for 1-(3-phenylpropyl)-1H-benzimidazole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N / C=C Stretch (Aromatic) | 1450 - 1620 |

| C-N Stretch | 1200 - 1350 |

| Aromatic C-H Bend | 700 - 900 |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule. For benzimidazole derivatives, the absorption spectra are primarily characterized by π-π* transitions originating from the conjugated aromatic system. The benzimidazole core itself displays distinct absorption bands in the UV region. researchgate.netnist.gov

The absorption spectrum of the benzimidazole moiety typically shows two main groups of bands. researchgate.net A strong absorption band at shorter wavelengths (around 220-290 nm) is attributed to the π-π* transitions of the aromatic rings. researchgate.net A weaker absorption band is often observed at higher wavelengths (around 330-335 nm), corresponding to π-π* transitions involving the entire conjugated molecule. researchgate.net The specific absorption maxima (λ_max) and molar absorptivity are influenced by the solvent environment and the nature of the substituents attached to the benzimidazole core. rsc.org While specific spectral data for 1-(3-phenylpropyl)-1H-benzimidazole is not detailed in the available literature, its spectrum is expected to align with these characteristic transitions of N-substituted benzimidazoles. The presence of the phenylpropyl group is not anticipated to significantly alter the primary electronic transitions of the benzimidazole chromophore.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Molecular Packing Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and analyzing its packing in the crystal lattice. researchgate.netmdpi.com While the specific crystal structure for 1-(3-phenylpropyl)-1H-benzimidazole is not available, extensive studies on closely related derivatives, such as those with 1,3-bis(3-phenylpropyl) substituents, provide significant insight into the expected structural features. nih.govnih.govnih.gov

In related structures, the central benzimidazole unit is consistently found to be essentially planar. nih.govnih.gov For instance, in 1,3-bis(3-phenylpropyl)benzimidazolium bromide monohydrate, the maximum deviation from the least-squares plane of the benzimidazole unit is merely 0.020 (6) Å. nih.gov The phenylpropyl substituents are oriented at significant angles to this plane. In the aforementioned compound, the benzimidazole unit forms dihedral angles of 83.6 (3)° and 81.0 (3)° with the two terminal phenyl rings. nih.gov Similarly, in 1,3-bis(3-phenylpropyl)-1H-benzimidazole-2(3H)-tellurone, the phenyl rings are oriented at an angle of 67.9 (4)° to the benzimidazole plane. nih.gov

The molecular packing in the crystal is stabilized by a network of intermolecular interactions. These commonly include C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron system of a phenyl or benzimidazole ring of a neighboring molecule, and π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.gov

Table 1: Selected Crystallographic Data for Related Benzimidazole Derivatives

| Parameter | 1,3-Bis(3-phenylpropyl)-1H-benzimidazole-2(3H)-tellurone nih.gov | 1,3-Bis(3-phenylpropyl)-1H-benzimidazol-3-ium-2-carbodithioate nih.gov | 1,3-Bis(3-phenylpropyl)benzimidazolium bromide monohydrate nih.gov |

|---|---|---|---|

| Chemical Formula | C₂₅H₂₆N₂Te | C₂₆H₂₆N₂S₂ | C₂₅H₂₇N₂⁺·Br⁻·H₂O |

| Crystal System | Tetragonal | Orthorhombic | Monoclinic |

| Space Group | I4₁/a | Pca2₁ | P2₁/c |

| a (Å) | 10.6004 (2) | 27.2391 (11) | 14.1933 (8) |

| b (Å) | 10.6004 (2) | 8.3483 (4) | 11.4594 (3) |

| c (Å) | 20.4365 (6) | 10.3200 (4) | 18.3014 (10) |

| β (°) | 90 | 90 | 128.916 (3) |

| Volume (ų) | 2296.42 (9) | 2346.77 (17) | 2316.1 (2) |

Elemental Analysis (C, H, N, S) for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula to confirm its stoichiometric composition and purity.

For 1-(3-phenylpropyl)-1H-benzimidazole, the molecular formula is C₁₆H₁₆N₂. The theoretical elemental composition can be calculated based on its molecular weight of 236.31 g/mol . The validation of a newly synthesized batch of this compound would involve ensuring the experimental findings from an elemental analyzer closely match these theoretical percentages. Research on analogous benzimidazole derivatives consistently reports such analyses to verify their composition. For example, elemental analysis for 1-(3-hydroxy-3-methylbutyl)-1H-benzimidazole-2-carbaldehyde (C₁₃H₁₆N₂O₂) showed experimental values (C, 67.34%; H, 6.85%; N, 12.17%) that were in strong agreement with the calculated values (C, 67.22%; H, 6.94%; N, 12.06%). mdpi.com

Table 2: Elemental Composition for C₁₆H₁₆N₂ and Related Derivatives

| Compound (Formula) | Element | Theoretical (%) | Found (%) | Reference |

|---|---|---|---|---|

| 1-(3-Phenylpropyl)-1H-benzimidazole (C₁₆H₁₆N₂) | C | 81.32 | - | Calculated |

| H | 6.82 | - | Calculated | |

| N | 11.85 | - | Calculated | |

| 1,3-Bis(3-phenylpropyl)-1H-benzimidazole-2(3H)-tellurone (C₂₅H₂₆N₂Te) | C | 62.29 | 62.52 | nih.gov |

| H | 5.40 | 5.50 | ||

| N | 5.82 | 5.82 | ||

| 1,3-Bis(3-phenylpropyl)benzimidazolium bromide monohydrate (C₂₅H₂₉N₂OBr) | C | 66.23 | 65.99 | nih.gov |

| H | 6.40 | 6.13 | ||

| N | 6.18 | 6.10 |

Chromatography (HPLC, TLC) for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for their separation from reaction byproducts and starting materials. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods employed in the analysis of benzimidazole derivatives. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction. nih.gov For benzimidazole synthesis, silica (B1680970) gel plates are commonly used as the stationary phase. The separation is achieved using a mobile phase, which is typically a mixture of a nonpolar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). nih.gov By spotting the reaction mixture on the TLC plate over time, the consumption of reactants and the formation of the product can be visualized, often under a UV lamp. nih.gov

High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity. In a typical setup for analyzing benzimidazole derivatives, a reversed-phase column (e.g., C18) is used. researchgate.net The mobile phase often consists of an aqueous buffer and an organic solvent like acetonitrile (B52724). researchgate.net The compound is detected as it elutes from the column, commonly by a UV detector set at a wavelength where the compound strongly absorbs. The resulting chromatogram displays a peak for the target compound, and the area of this peak is proportional to its concentration. The presence of other peaks would indicate impurities, and the purity can be calculated by the relative peak areas. This method is crucial for verifying the purity of the final product before further characterization or use. researchgate.net Following synthesis, column chromatography, which operates on the same principles as TLC, is frequently used for the purification of the crude product. nih.gov

Computational Chemistry and Theoretical Investigations of 1 3 Phenylpropyl 1h Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a primary tool for quantum chemical calculations in materials science and chemistry, offering a favorable balance between accuracy and computational cost. nih.govrsc.orgresearchgate.net Calculations for benzimidazole (B57391) derivatives are frequently performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to model their properties accurately. nih.govresearchgate.net These methods are applied to predict the geometry, electronic behavior, and spectroscopic features of 1-(3-phenylpropyl)-1H-benzimidazole.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(3-phenylpropyl)-1H-benzimidazole, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

Due to the flexible 3-phenylpropyl substituent, the molecule can exist in various conformations. Conformational analysis is crucial to identify the most stable conformer (the global minimum) and other low-energy conformers. This analysis is typically performed by systematically rotating the single bonds in the propyl chain and calculating the corresponding energy. Studies on similar structures, such as 2-propyl-1H-benzimidazole, have shown that variations in the torsion angles of the alkyl chain lead to distinct conformers with different relative energies. researchgate.net For 1-(3-phenylpropyl)-1H-benzimidazole, the key dihedral angles would be those defining the orientation of the propyl chain relative to the benzimidazole ring and the orientation of the terminal phenyl group. The optimized geometry of the most stable conformer is the basis for all subsequent property calculations. While experimental crystal structure data for closely related compounds like 1,3-bis(3-phenylpropyl)-1H-benzimidazole-2(3H)-selone exist, providing reference bond lengths and angles, a full conformational analysis for the title compound requires specific theoretical calculations. nih.gov

Table 1: Key Geometric Parameters for a Benzimidazole Core (Illustrative) Specific calculated values for 1-(3-phenylpropyl)-1H-benzimidazole are not available in the provided search results. This table illustrates typical parameters obtained from DFT optimization.

| Parameter | Description | Typical Value Range (Å or °) |

| C=N Bond Length | Double bond within the imidazole (B134444) ring | 1.31 - 1.33 Å nih.gov |

| C-N Bond Length | Single bond within the imidazole ring | 1.37 - 1.39 Å nih.gov |

| N-C-N Bond Angle | Angle within the imidazole ring | ~110-115° |

| Dihedral Angle | Torsion angle of the propyl chain | Varies with conformation |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.comntu.edu.iq

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com In computational studies of benzimidazole derivatives, the HOMO is often found to be distributed over the electron-rich benzimidazole ring system, while the LUMO may be localized on the imidazole part or extend to the substituent. researchgate.net For 1-(3-phenylpropyl)-1H-benzimidazole, analysis would likely show the HOMO localized on the fused ring system, with contributions from the phenylpropyl group, while the LUMO would be centered on the benzimidazole core. This distribution governs the molecule's charge transfer properties.

Table 2: Frontier Molecular Orbital Parameters This table outlines the key parameters derived from HOMO-LUMO analysis. The values are dependent on the specific computational method and are not available for 1-(3-phenylpropyl)-1H-benzimidazole in the search results.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |

| Ionization Potential (IP) | -EHOMO | Energy to remove an electron |

| Electron Affinity (EA) | -ELUMO | Energy released when gaining an electron |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govnih.gov Green and yellow represent areas of near-zero or intermediate potential. nih.gov

For benzimidazole derivatives, the MEP map generally shows a region of strong negative potential around the pyridine-like nitrogen atom (N-3) of the imidazole ring, making it the most probable site for protonation and interactions with electrophiles. researchgate.netnih.gov The phenyl rings and the C-H bonds would exhibit positive or near-neutral potential. The MEP map for 1-(3-phenylpropyl)-1H-benzimidazole would thus highlight the nucleophilic character of the N-3 atom and provide a visual guide to its intermolecular interaction patterns.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. researchgate.netresearchgate.net This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net Accurate prediction of chemical shifts can aid in the structural elucidation of complex molecules. nih.govchemrxiv.org For 1-(3-phenylpropyl)-1H-benzimidazole, theoretical shifts would be calculated for each unique proton and carbon atom in its optimized geometry. A comparison with experimental spectra would confirm the proposed structure and conformational preferences.

Vibrational Frequencies: Theoretical calculations also yield harmonic vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. These calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, C=N stretches, and aromatic ring vibrations. Although calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve better agreement.

From the results of frequency calculations, several key thermodynamic properties can be determined at a given temperature and pressure. These properties include the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy. researchgate.net These values are essential for assessing the thermodynamic stability of the molecule. By comparing the Gibbs free energies of different possible conformers, one can determine their relative populations at thermal equilibrium. This information provides a more complete picture of the molecule's behavior than considering only the electronic energy. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. For 1-(3-phenylpropyl)-1H-benzimidazole, MD simulations can provide a detailed picture of its conformational flexibility, stability, and solvation effects in different media.

MD simulations on benzimidazole derivatives are often performed using classical force fields such as AMBER, CHARMM, or GROMOS. The system is typically set up by placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions, or other organic solvents to match experimental setups. The system is then subjected to energy minimization, followed by equilibration and production runs, during which the trajectories of all atoms are calculated by integrating Newton's laws of motion.

Analysis of the MD trajectories can reveal important information about the dynamic properties of 1-(3-phenylpropyl)-1H-benzimidazole. Key parameters that are often analyzed include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time, providing insights into its structural stability and conformational changes. For benzimidazole derivatives, RMSD values are monitored to ensure the system has reached equilibrium. researchgate.netsemanticscholar.org

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues around their average positions. This helps to identify the flexible and rigid regions of the molecule. In 1-(3-phenylpropyl)-1H-benzimidazole, the phenylpropyl side chain is expected to show higher RMSF values compared to the more rigid benzimidazole core.

Radial Distribution Function (RDF): RDFs can be calculated to understand the solvation shell structure around the molecule. By analyzing the RDF of solvent molecules (e.g., water) around specific atoms of the benzimidazole derivative, one can gain insights into the hydration and specific solute-solvent interactions.

Hydrogen Bonding Analysis: This analysis identifies the formation and lifetime of hydrogen bonds between the benzimidazole moiety and solvent molecules, which is crucial for understanding its solubility and interaction patterns.

The solvation effects on 1-(3-phenylpropyl)-1H-benzimidazole can be further investigated by calculating the solvation free energy using methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP). These calculations provide a quantitative measure of the energy change when the molecule is transferred from a vacuum to a solvent, which is essential for predicting its solubility and partitioning behavior.

| Simulation Parameter | Typical Value/Condition for Benzimidazole Derivatives | Information Gained |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent environment. |

| Simulation Time | 50-200 ns | Ensures adequate sampling of conformational space. |

| Temperature | 300 K | Simulates physiological or standard conditions. |

| Pressure | 1 atm | Maintains constant pressure during the simulation. |

Theoretical Studies on Excited States, Photophysical Properties, and Charge Transfer Characteristics

Theoretical studies on the excited states of 1-(3-phenylpropyl)-1H-benzimidazole are essential for understanding its photophysical properties, such as its absorption and emission of light, and for elucidating any charge transfer characteristics. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for these investigations. acs.orgnih.govnih.gov

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which are related to the intensity of the absorption bands. By performing these calculations, a theoretical UV-Vis absorption spectrum can be generated and compared with experimental data. nih.gov

The nature of the electronic transitions can be analyzed by examining the molecular orbitals involved. For benzimidazole derivatives, the lowest energy transitions are often of a π → π* character, localized on the benzimidazole ring system. The presence of the phenylpropyl substituent may introduce additional electronic states.

To study the emission properties (fluorescence), the geometry of the molecule in its first excited state (S1) is optimized. The energy difference between the optimized S1 state and the ground state (S0) at the S1 geometry corresponds to the emission energy. The difference between the absorption and emission energies is known as the Stokes shift, which is an important characteristic of fluorescent molecules.

The influence of the solvent on the photophysical properties can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov These models account for the dielectric effect of the solvent, which can significantly alter the absorption and emission wavelengths.

Furthermore, theoretical studies can reveal the presence of intramolecular charge transfer (ICT) states. rsc.org In an ICT process, upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. In 1-(3-phenylpropyl)-1H-benzimidazole, the possibility of charge transfer between the benzimidazole ring and the phenyl group of the substituent can be investigated by analyzing the charge distribution in the excited state. The presence of ICT states can have a profound impact on the fluorescence properties, often leading to dual fluorescence and high sensitivity to the solvent polarity.

Another important phenomenon that can be studied theoretically is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.com If the molecule possesses a proton donor and acceptor in close proximity, a proton can be transferred in the excited state, leading to a tautomeric form with different emission properties. While 1-(3-phenylpropyl)-1H-benzimidazole itself is not a classic ESIPT system, derivatives with appropriate substitutions could exhibit this behavior.

| Photophysical Property | Typical Computational Method | Information Obtained |

|---|---|---|

| Absorption Wavelength (λabs) | TD-DFT/PBE0/6-311+G(d,p) | Predicts the UV-Vis absorption spectrum. |

| Emission Wavelength (λem) | TD-DFT/PBE0/6-311+G(d,p) | Predicts the fluorescence emission spectrum. |

| Oscillator Strength (f) | TD-DFT/PBE0/6-311+G(d,p) | Correlates with the intensity of electronic transitions. |

| Charge Transfer Character | Analysis of excited state wavefunctions | Identifies intramolecular charge transfer upon excitation. |

Chemical Reactivity and Mechanistic Investigations of 1 3 Phenylpropyl 1h Benzimidazole

Elucidation of Reaction Pathways and Transition States

The synthesis of N-substituted benzimidazoles like 1-(3-phenylpropyl)-1H-benzimidazole can proceed through several established pathways. A common method involves the initial synthesis of the benzimidazole (B57391) core, followed by N-alkylation. For instance, the condensation of o-phenylenediamine (B120857) with an appropriate aldehyde, followed by oxidation, is a primary route to 2-substituted benzimidazoles. Alternatively, the reaction of o-phenylenediamine with carboxylic acids or their derivatives (like esters or acid chlorides) under dehydrating conditions yields the corresponding benzimidazole.

Once the benzimidazole core is formed, the introduction of the 3-phenylpropyl group is typically achieved via N-alkylation using a reagent like 1-halo-3-phenylpropane in the presence of a base. The reaction proceeds via an SN2 mechanism where the deprotonated benzimidazole anion acts as a nucleophile.

Mechanistic studies on related benzimidazole reactions, such as the copper-hydride catalyzed C2-allylation of N-pivaloyl-benzimidazoles, provide insight into potential transition states. nih.gov In such reactions, the process is thought to proceed through a six-membered transition state involving the metal catalyst, the benzimidazole, and the reacting partner. nih.gov For simpler reactions like N-alkylation, the transition state involves the approach of the alkyl halide to the nucleophilic nitrogen, with the simultaneous departure of the halide ion. Computational studies based on density functional theory (DFT) are often employed to model these transition states and determine the reaction energy profiles. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole Ring and Phenylpropyl Moiety

The benzimidazole ring system exhibits a distinct reactivity pattern towards substitution reactions, which can be understood by examining its electronic structure.

Electrophilic Substitution: The benzene (B151609) portion of the benzimidazole nucleus (positions 4, 5, 6, and 7) is electron-rich and thus susceptible to electrophilic aromatic substitution. chemicalbook.com Similarly, the terminal phenyl ring of the propyl substituent is also a site for such reactions. Standard electrophilic reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would lead to the introduction of a nitro (-NO₂) group, likely at the para-position of the terminal phenyl ring and at positions 4(7) or 5(6) of the benzimidazole ring, depending on the reaction conditions.

Halogenation: Reaction with halogens (e.g., Br₂ in acetic acid) would result in halogen substitution on the aromatic rings.

Sulfonation: Fuming sulfuric acid can introduce a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation/Acylation: These reactions, catalyzed by Lewis acids, can introduce alkyl or acyl groups onto the aromatic rings.

Nucleophilic Substitution: The C2 position of the imidazole (B134444) ring is electron-deficient and is the primary site for nucleophilic attack, especially if a good leaving group is present. chemicalbook.com For 1-(3-phenylpropyl)-1H-benzimidazole itself, this position is unsubstituted (bearing a hydrogen atom). However, derivatives such as 2-chloro-1-(3-phenylpropyl)-1H-benzimidazole would readily undergo substitution. For example, 2-chloro-1-methylbenzimidazole is known to react with alkoxides like sodium methoxide (B1231860) to yield the corresponding 2-methoxy derivative. A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace leaving groups at the C2 position. Intramolecular nucleophilic aromatic substitution (SNAr) has also been documented in suitably functionalized benzimidazole derivatives. nih.gov

Cycloaddition and Rearrangement Reactions Involving the Core Structure

The benzimidazole core, being aromatic, does not typically participate in cycloaddition reactions as readily as unsaturated, non-aromatic systems. However, by introducing appropriate functional groups, the molecule can be made to undergo such transformations. For example, a benzimidazole derivative containing a propargyl group has been shown to act as a dipolarophile in 1,3-dipolar cycloaddition reactions with dipoles like nitrilimines and azides. researchgate.net These reactions, such as the Huisgen cycloaddition, lead to the formation of new heterocyclic rings (e.g., pyrazole (B372694) or triazole) fused or linked to the benzimidazole structure. researchgate.net

Role as a Ligand in Coordination Chemistry and Metal Complex Formation

Benzimidazole and its derivatives are highly effective ligands in coordination chemistry. nih.gov The lone pair of electrons on the sp²-hybridized pyridine-like nitrogen atom at the N3 position makes it an excellent Lewis base, capable of coordinating to a wide variety of metal ions. The 1-(3-phenylpropyl)-1H-benzimidazole molecule acts as a monodentate ligand, binding to the metal center through this N3 atom.

Numerous metal complexes incorporating benzimidazole-based ligands have been synthesized and characterized. nih.govresearchgate.net These include complexes with transition metals such as copper(II), nickel(II), cobalt(II/III), zinc(II), cadmium(II), and silver(I). nih.govrsc.orgbohrium.com The coordination of the ligand to the metal ion is confirmed using techniques like FT-IR spectroscopy (observing shifts in the C=N stretching frequency), UV-Vis spectroscopy, and single-crystal X-ray diffraction. nih.govrsc.org The resulting complexes exhibit various coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the presence of other co-ligands (e.g., water, halides, 2,2'-bipyridine). rsc.orgmdpi.com

| Metal Ion | General Formula | Coordination Geometry | Characterization Methods | Reference |

|---|---|---|---|---|

| Co(II) | [CoL₂(X)₂] | Tetrahedral/Octahedral | X-ray Diffraction, IR, UV-Vis, Magnetic Susceptibility | rsc.org |

| Ni(II) | [NiL₂(X)₂] | Tetrahedral | UV-Vis, Magnetic Susceptibility, IR | mdpi.com |

| Cu(II) | [CuL₂(X)₂] | Square Planar/Distorted Octahedral | X-ray Diffraction, IR, Cyclic Voltammetry | rsc.orgusm.my |

| Zn(II) | [ZnL₂(X)₂] | Tetrahedral | ¹H-NMR, FT-IR, ESI-MS | nih.gov |

| Ag(I) | [AgL₂]X | Linear/Trigonal Planar | ¹H-NMR, FT-IR, ESI-MS | nih.gov |

L = Benzimidazole derivative ligand; X = Anion/Co-ligand (e.g., Cl⁻, H₂O, bipyridine)

Electrochemical Reactivity and Redox Behavior of the Benzimidazole System

The electrochemical properties of benzimidazole derivatives and their metal complexes have been investigated, primarily using cyclic voltammetry (CV). bohrium.comusm.my The benzimidazole nucleus itself is electrochemically active and can undergo both oxidation and reduction processes, although often at high potentials. The redox behavior is significantly influenced by substituents on the ring and by coordination to metal ions.

Studies on copper(II) complexes with benzimidazole ligands have shown that the metal center undergoes redox reactions. usm.my A typical cyclic voltammogram might show a quasi-reversible, diffusion-controlled, one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. usm.my This is often followed by a subsequent irreversible reduction of the Cu(I) species to metallic copper at more negative potentials. usm.my The exact potentials of these redox events depend on the solvent, supporting electrolyte, and the specific structure of the benzimidazole ligand.

The redox behavior of other transition metal complexes has also been explored. For instance, some cobalt and chromium complexes of imidazole-based ligands display reductive waves corresponding to one-electron irreversible processes (e.g., Co(II) to Co(I)). bohrium.com The ligand itself can also exhibit redox activity. The presence of the phenylpropyl group in 1-(3-phenylpropyl)-1H-benzimidazole would be expected to have a minor electronic effect on the redox potential of the benzimidazole core compared to an N-methyl or N-ethyl substituent.

| System | Technique | Observed Process | Characteristics | Reference |

|---|---|---|---|---|

| Copper(II)-Benzimidazole Complex | Cyclic Voltammetry | Cu(II) → Cu(I) | Quasi-reversible, one-electron, diffusion-controlled | usm.my |

| Copper(II)-Benzimidazole Complex | Cyclic Voltammetry | Cu(I) → Cu(0) | Irreversible reduction | usm.my |

| Co(II)-Imidazole Complex | Cyclic Voltammetry | Co(II) → Co(I) | Irreversible, one-electron reduction | bohrium.com |

| 2-(2-nitrophenyl)-1H-benzimidazole | Cyclic & Square-Wave Voltammetry | Reduction of nitro group | Cathodic peak observed, avoids electrode fouling on modified electrodes | conicet.gov.ar |

Molecular Interactions of 1 3 Phenylpropyl 1h Benzimidazole with Biological Targets Mechanistic Insights

Computational Approaches to Understand Interaction Specificity and Selectivity

No computational studies focused on the interaction specificity and selectivity of 1-(3-phenylpropyl)-1H-benzimidazole were found in the searched literature.

To provide the requested article, further experimental and computational research focusing specifically on 1-(3-phenylpropyl)-1H-1,3-benzodiazole would be required.

Non Therapeutic Applications and Advanced Materials Research for Benzimidazole Derivatives

Optoelectronic Materials Development

There is currently no specific research data available on the application of 1-(3-phenylpropyl)-1H-1,3-benzodiazole in optoelectronic materials. The following subsections reflect the general potential of benzimidazole (B57391) derivatives in these areas, but it is important to note that these applications have not been specifically demonstrated for the compound .

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Benzimidazole derivatives are known to be effective components in OLEDs, often serving as host materials or electron transporters due to their thermal and chemical stability. Some derivatives also exhibit intrinsic luminescence, making them suitable as emitters. For instance, pyrene-benzimidazole derivatives have been synthesized and characterized as novel blue emitters for OLEDs. However, no studies have specifically reported on the electroluminescent or photoluminescent properties of 1-(3-phenylpropyl)-1H-1,3-benzodiazole.

Chemical Sensors and Biosensors

The benzimidazole structure is a key component in the design of various chemical and biosensors. Its ability to interact with different analytes through hydrogen bonding, metal coordination, or changes in its electronic environment upon binding makes it a versatile platform for sensor development. Benzothiazole and benzothiadiazole derivatives, which are structurally related to benzimidazoles, have been successfully employed as fluorescent probes for detecting ions and biomolecules. Despite this, there is no literature detailing the use of 1-(3-phenylpropyl)-1H-1,3-benzodiazole as a sensing agent.

Solar Cell Applications

In the realm of solar energy, benzimidazole derivatives have been explored as components of dye-sensitized solar cells and organic photovoltaics. Their electron-accepting or -donating properties can be tuned by modifying the substituents on the benzimidazole ring. This allows for the design of materials with appropriate energy levels for efficient charge separation and transport. Nevertheless, the photovoltaic properties of 1-(3-phenylpropyl)-1H-1,3-benzodiazole have not been investigated.

Fluorescent Probes and Imaging Agents in Chemical Biology

Benzimidazole-based fluorescent probes are valuable tools in chemical biology for imaging and sensing within cellular environments. The fluorescence of these probes can be sensitive to local environmental factors such as pH, polarity, and the presence of specific biomolecules. While the general utility of the benzimidazole scaffold is established, there are no specific reports on the synthesis or application of 1-(3-phenylpropyl)-1H-1,3-benzodiazole as a fluorescent probe or imaging agent.

Applications in Dye and Pigment Chemistry

The chromophoric nature of the benzimidazole ring system has led to its incorporation into various dyes and pigments. The color and properties of these materials can be modulated by extending the conjugation or by introducing electron-donating or -withdrawing groups. While the broader class of benzimidazole derivatives has found use in this area, there is no available information on the specific tinctorial properties of 1-(3-phenylpropyl)-1H-1,3-benzodiazole.

Catalytic Applications in Organic Transformations

Certain benzimidazole derivatives, particularly N-heterocyclic carbene (NHC) precursors, are widely used as ligands in organometallic catalysis. These ligands are known for their ability to form stable complexes with a variety of metals, facilitating a wide range of organic transformations. There is, however, no evidence in the current literature to suggest that 1-(3-phenylpropyl)-1H-1,3-benzodiazole has been explored for its catalytic activity or as a ligand in catalysis.

Integration into Polymer Chemistry and Functional Material Composites

The incorporation of benzimidazole derivatives into polymer structures is a significant area of advanced materials research, aiming to develop high-performance polymers with enhanced thermal, mechanical, and functional properties. While specific research on the integration of 1-(3-phenylpropyl)-1H-1,3-benzodiazole into polymer chains is not extensively documented in publicly available literature, the broader class of benzimidazole derivatives serves as a well-established foundation for creating robust and functional polymers. These derivatives can be integrated either as a monomer into the polymer backbone or as a pendant group, imparting unique characteristics to the resulting material.

The N-substitution on the benzimidazole ring, such as the 3-phenylpropyl group in 1-(3-phenylpropyl)-1H-1,3-benzodiazole, plays a crucial role in modulating the properties of the resulting polymers. Generally, N-alkylation can enhance the solubility and processability of the typically rigid polybenzimidazoles (PBIs). This is because the substituent group disrupts the strong intermolecular hydrogen bonding present in N-H containing PBIs, leading to a more open polymer matrix. However, this often comes at the cost of a reduction in thermal stability when compared to their unsubstituted counterparts.

Benzimidazole-containing polymers are renowned for their exceptional thermal stability, making them suitable for applications in demanding environments such as aerospace, electronics, and automotive industries. The introduction of benzimidazole moieties into polymer chains can significantly elevate their glass transition temperature (Tg) and thermal decomposition temperature. For instance, incorporating even a small percentage of a benzimidazol-2-one (B1210169) unit into a commercial poly(aryl ether) has been shown to substantially increase its Tg. acs.org

The mechanical properties of polymers can also be tailored through the inclusion of benzimidazole derivatives. The rigid heterocyclic structure of benzimidazole contributes to the stiffness and strength of the polymer chains. Aliphatic polybenzimidazoles, for example, exhibit high mechanical strength, with values reaching up to 129.3 ± 7.1 MPa. nih.gov

Furthermore, benzimidazole derivatives are instrumental in the development of functional material composites. By dispersing nanofillers such as carbon nanotubes or zeolitic imidazolate frameworks (ZIFs) within a polybenzimidazole matrix, it is possible to create nanocomposites with enhanced properties. These composites can exhibit improved electrical conductivity, gas permeability, and thermal stability, opening up applications in areas like fuel cells, gas separation membranes, and advanced thermal insulation. acs.orgdtic.milresearchgate.net For example, polybenzimidazole aerogels have been developed that show low thermal conductivities, making them highly effective thermal insulators. acs.org

The following tables provide an illustrative comparison of the typical properties of benzimidazole-containing polymers and composites, based on existing research on related structures.

Table 1: Comparison of Thermal Properties of Unsubstituted and N-Substituted Polybenzimidazoles (Illustrative Data)

| Property | Unsubstituted Polybenzimidazole (PBI) | N-Alkylated Polybenzimidazole |

|---|---|---|

| Glass Transition Temperature (Tg) | > 400 °C | 300-350 °C |

| Decomposition Temperature (TGA, 5% weight loss) | > 550 °C | 450-500 °C |

| Solubility in Organic Solvents | Poor | Good |

Table 2: Properties of Polybenzimidazole (PBI) Based Composites (Illustrative Data)

| Material | Tensile Strength (MPa) | Thermal Conductivity (W/m·K) | Electrical Conductivity (S/cm) |

|---|---|---|---|

| Neat PBI | ~130 | ~0.15 | < 10-12 |

| PBI/Carbon Nanotube Composite (10 wt%) | >150 | >0.20 | ~0.018 |

| PBI Aerogel | N/A (flexible) | ~0.024 | N/A |

Future Research Directions and Translational Perspectives for 1 3 Phenylpropyl 1h Benzimidazole

Development of Next-Generation Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign processes. Future research on 1-(3-phenylpropyl)-1H-benzimidazole should prioritize the development of sustainable synthetic methodologies that align with the principles of green chemistry. Traditional methods for synthesizing N-alkylated benzimidazoles often rely on hazardous solvents, harsh reaction conditions, and stoichiometric reagents, leading to significant waste generation.

Next-generation synthetic routes should focus on:

Solvent-Free and Aqueous-Based Syntheses: Exploring solvent-free reaction conditions, or the use of water as a green solvent, can drastically reduce the environmental impact. researchgate.netresearchgate.net Methodologies utilizing surfactants like sodium dodecyl sulfate (B86663) (SDS) in aqueous media have shown promise for the N-alkylation of benzimidazoles, enhancing reaction rates by mitigating solubility issues. diva-portal.orgrsc.org

Catalytic Approaches: The use of reusable and non-toxic catalysts is a key aspect of sustainable synthesis. Research could explore the use of solid acid catalysts, metal-organic frameworks (MOFs), or nanoparticle-based catalysts to facilitate the condensation and alkylation steps in a more efficient and recyclable manner. tsijournals.com

Renewable Feedstocks: Investigating the use of renewable starting materials derived from biomass for the synthesis of the benzimidazole (B57391) core or the phenylpropyl side chain would contribute to a more sustainable chemical process. researchgate.net

Energy-Efficient Methods: The application of alternative energy sources such as microwave irradiation or ultrasonication can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. tsijournals.comnih.gov

| Synthesis Strategy | Key Advantages | Relevant Research Areas |

| Solvent-Free/Aqueous Synthesis | Reduced VOCs, lower cost, simplified workup | Micellar catalysis, reactions "on water" |

| Heterogeneous Catalysis | Catalyst recyclability, ease of separation | Nanocatalysts, solid acids, MOFs |

| Renewable Feedstocks | Reduced reliance on fossil fuels, biodegradability | Biomass conversion, bio-based building blocks |

| Alternative Energy Sources | Faster reactions, lower energy consumption | Microwave-assisted organic synthesis (MAOS), sonochemistry |

Exploration of Novel Spectroscopic Characterization Techniques under Extreme Conditions

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are crucial for routine characterization, investigating the behavior of 1-(3-phenylpropyl)-1H-benzimidazole under extreme conditions (high pressure, high temperature) can provide invaluable insights into its stability, conformational dynamics, and potential applications in robust materials.

Future research in this area could involve:

High-Pressure Spectroscopy: Techniques such as high-pressure Raman and IR spectroscopy can be employed to study changes in molecular vibrations and intermolecular interactions. This can reveal information about phase transitions, compressibility, and the stability of the crystal lattice under mechanical stress. ias.ac.in For benzimidazole and its derivatives, pressure can influence the hydrogen bonding networks, which is crucial for their physical properties. researchgate.net

Temperature-Dependent Spectroscopy: Variable-temperature NMR and fluorescence spectroscopy can elucidate dynamic processes such as tautomerism and the rotational freedom of the phenylpropyl group. researchgate.netnih.gov Understanding these dynamics is critical for designing materials with specific temperature-dependent optical or electronic properties.

In-Situ Spectroscopic Analysis: The development of in-situ spectroscopic methods to monitor the synthesis or degradation of 1-(3-phenylpropyl)-1H-benzimidazole under reaction conditions would provide real-time kinetic and mechanistic data. youtube.comgeochemicalperspectivesletters.orguu.nl This is particularly relevant for optimizing industrial-scale production.

| Technique | Information Gained under Extreme Conditions | Potential Applications |

| High-Pressure Raman/IR Spectroscopy | Phase transitions, changes in intermolecular forces, bond stability | Development of high-strength materials, understanding geological/planetary chemistry |

| Variable-Temperature NMR Spectroscopy | Conformational changes, rotational barriers, tautomeric equilibrium | Design of molecular switches, temperature-sensitive materials |

| In-Situ Spectroscopy (e.g., ATR-FTIR) | Reaction kinetics, intermediate identification, catalyst behavior | Process optimization, mechanistic studies of synthesis and degradation |

Advanced Computational Modeling for Predictive Design and Reaction Engineering

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work, thereby saving time and resources. For 1-(3-phenylpropyl)-1H-benzimidazole, advanced computational modeling can be a driving force for innovation.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including optimized molecular geometry, electronic structure (HOMO-LUMO energies), spectroscopic signatures (NMR, IR, UV-Vis), and reactivity parameters. nih.govpsi.chmdpi.commdpi.com These calculations can help in understanding the structure-property relationships and in designing derivatives with tailored electronic and optical properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of 1-(3-phenylpropyl)-1H-benzimidazole in different environments (e.g., in solution, on a surface, or within a polymer matrix). nih.gov This is crucial for predicting its behavior in biological systems or as a component in functional materials.

Predictive Modeling for Properties: Machine learning models, trained on data from DFT calculations and experimental results of related benzimidazole derivatives, could be developed to predict properties such as solubility, stability, and even biological activity or material performance. researchgate.net

Reaction Engineering Simulations: Computational fluid dynamics (CFD) and other reaction engineering models can be used to simulate and optimize reactor design and operating conditions for the large-scale synthesis of the compound, ensuring efficiency and safety.

Uncovering Undiscovered Mechanistic Pathways in Complex Chemical Systems

A thorough understanding of the reaction mechanisms involved in the synthesis and potential applications of 1-(3-phenylpropyl)-1H-benzimidazole is fundamental for process optimization and the discovery of new functionalities.

Future mechanistic studies should focus on:

N-Alkylation Reaction Mechanism: While the general mechanism of N-alkylation of benzimidazoles is known to proceed via nucleophilic substitution, detailed studies using computational methods and kinetic experiments can elucidate the precise transition states and the role of catalysts or solvents in the reaction with 3-phenylpropyl halides. diva-portal.orgrsc.org

Mechanisms of Action in Biological Systems: If this compound is explored for pharmaceutical applications, understanding its mechanism of action at a molecular level (e.g., interaction with a specific enzyme or receptor) will be crucial. This can be investigated through a combination of experimental techniques and computational docking and simulation studies. nih.gov

Photophysical and Photochemical Pathways: For applications in optical materials or as photosensitizers, it is essential to map out the excited-state dynamics, including fluorescence, phosphorescence, and non-radiative decay pathways. Time-resolved spectroscopy and high-level quantum chemical calculations will be instrumental in these investigations.

Degradation Pathways: Understanding the chemical and photochemical stability of 1-(3-phenylpropyl)-1H-benzimidazole is critical for its long-term performance in materials. mdpi.com Identifying the degradation products and the mechanisms of their formation will guide the development of more robust applications.

Design of New Functional Materials with Tunable Properties for Emerging Technologies

The unique structure of 1-(3-phenylpropyl)-1H-benzimidazole, combining a rigid heterocyclic core with a flexible phenylpropyl chain, makes it an attractive building block for a variety of functional materials.

Future research in materials science could explore:

Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives are known to be effective electron-transporting and hole-blocking materials. The 1-(3-phenylpropyl)-1H-benzimidazole scaffold could be further functionalized to create novel materials for OLEDs with tailored emission properties.

Corrosion Inhibitors: The nitrogen atoms in the benzimidazole ring can coordinate with metal surfaces, making these compounds effective corrosion inhibitors. psi.chmdpi.com The phenylpropyl group can enhance the hydrophobicity and surface coverage, potentially leading to superior anti-corrosion performance for various metals and alloys.

Polymer and Resin Components: Incorporating 1-(3-phenylpropyl)-1H-benzimidazole into polymer backbones or as a functional additive can enhance the thermal stability, flame retardancy, and mechanical properties of materials like polyimides and epoxy resins.

Sensors and Molecular Probes: By introducing specific functional groups, the benzimidazole core can be designed to interact selectively with certain analytes (ions, molecules), leading to a change in its optical or electrochemical properties. This forms the basis for developing chemical sensors.

Energetic Materials: While seemingly niche, the introduction of specific substituents onto the benzimidazole ring has been theoretically studied for the development of energetic materials with a balance of performance and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.